2-{2-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl and benzohydrazide groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N-(4-BROMOPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({N’-[(Z)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHOXY)BENZOHYDRAZIDE is unique due to its specific arrangement of bromophenyl and benzohydrazide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18Br2N4O3 |
---|---|
Molecular Weight |
558.2 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[2-[(2Z)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C23H18Br2N4O3/c24-19-10-4-1-7-16(19)13-26-28-22(30)15-32-21-12-6-3-9-18(21)23(31)29-27-14-17-8-2-5-11-20(17)25/h1-14H,15H2,(H,28,30)(H,29,31)/b26-13-,27-14+ |
InChI Key |
UTOPVBCGEICDNL-VVCLLGATSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3Br)Br |
Origin of Product |
United States |
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